1-(5-Chloro-2-methoxyphenyl)triazole
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-9-3-2-7(10)6-8(9)13-5-4-11-12-13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQDPKCCQJJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methoxybenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds similar to 1-(5-Chloro-2-methoxyphenyl)triazole can inhibit the growth of Mycobacterium tuberculosis, a major cause of tuberculosis worldwide .
Anticancer Properties
Triazole derivatives are also being explored for their anticancer properties. The compound has been implicated in enhancing the efficacy of existing chemotherapeutic agents. For example, it has been shown to sensitize cancer cells to drugs like paclitaxel, leading to improved outcomes in colon cancer treatments . The mechanism involves the modulation of drug metabolism and enhancement of apoptosis pathways in cancer cells.
Treatment of Metabolic Disorders
Another significant application lies in the treatment of metabolic disorders such as diabetes and obesity. The modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity by triazole derivatives suggests a potential therapeutic role in managing metabolic syndrome . This is particularly relevant given the rising global prevalence of metabolic disorders.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound's structure allows it to act as an inhibitor for key enzymes involved in metabolic processes, which can lead to beneficial effects in conditions like diabetes .
- Modulation of Drug Metabolism : By affecting the metabolism of other drugs, this compound can enhance the therapeutic effects while minimizing side effects, making it a valuable addition to combination therapies .
Antitubercular Activity
A study focused on the synthesis and evaluation of triazole derivatives revealed promising antitubercular activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were tested using the resazurin microplate assay method, demonstrating significant inhibition rates .
Cancer Treatment Synergy
In another study involving colon cancer cells, this compound was shown to enhance the sensitivity of these cells to standard chemotherapeutic agents. This was evidenced by reduced cell viability and increased apoptosis rates when used in conjunction with paclitaxel .
Metabolic Syndrome Management
Research highlighted the role of triazole compounds in modulating glucocorticoid metabolism, which is crucial for managing conditions associated with metabolic syndrome. The findings suggest that these compounds could be developed into therapeutic agents for treating obesity and insulin resistance .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Action |
|---|---|---|
| Antimicrobial Activity | Inhibition of Mycobacterium tuberculosis | Direct antimicrobial action |
| Anticancer Properties | Sensitization of cancer cells to chemotherapy | Modulation of drug metabolism |
| Metabolic Disorders | Treatment for diabetes and obesity | Inhibition of 11β-HSD1 activity |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects such as reduced inflammation or cell proliferation. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues
1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Structure : Shares the 5-chloro-2-methoxyphenyl group but includes a methoxymethyl and carboxylic acid substituent on the triazole ring.
- Molecular Formula : C₁₂H₁₂ClN₃O₄ (vs. C₉H₇ClN₃O for the target compound).
- Key Differences : The additional functional groups increase polarity and molecular weight (297.69 g/mol vs. ~213.63 g/mol estimated for the target compound), likely enhancing water solubility and altering biological activity .
Epoxiconazole
- Structure : A triazole fungicide with a 3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl group.
- Key Differences: The oxirane (epoxide) ring and fluorophenyl substituents contribute to its mechanism of action (ergosterol biosynthesis inhibition).
1-(4’-Substituted Tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole)
- Structure : Tetrazole core with a 4’-chlorophenyl group.
- Key Differences : Tetrazoles are more electron-deficient than triazoles, affecting reactivity. The 4’-chloro substitution (vs. 5-chloro-2-methoxy in the target compound) alters steric and electronic interactions, influencing melting points (e.g., 145–148°C for 1-(4’-Chlorophenyl)-5-methyltetrazole) and synthetic yields (75–85%) .
Physicochemical Properties
Biological Activity
1-(5-Chloro-2-methoxyphenyl)triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2379946-26-4
- Molecular Formula : C10H9ClN4O
- Molecular Weight : 232.66 g/mol
The presence of the chloro and methoxy groups on the phenyl ring contributes to the compound's unique reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar triazole derivatives have been shown to inhibit enzymes involved in various signaling pathways, which can lead to anti-inflammatory and anticancer effects.
- Cell Cycle Arrest : Studies indicate that compounds in this class can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- A study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects.
- Flow cytometry analysis demonstrated that treatment with related triazole compounds resulted in increased apoptosis rates in HeLa and Jurkat cells, suggesting similar potential for this compound .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- In vitro tests revealed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating effective antibacterial properties .
- Comparative studies with synthesized derivatives highlighted that some analogs exhibited even lower MIC values, showcasing the potential for developing more effective antimicrobial agents .
Anticancer Studies
Antimicrobial Studies
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 32 | |
| Compound A | Bacillus subtilis | 22.4 |
| Compound B | Klebsiella pneumoniae | 30.0 |
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 15 | 32 |
| Compound A | 20 | 64 |
| Compound B | 10 | 16 |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 1-(5-Chloro-2-methoxyphenyl)triazole, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 5-chloro-2-methoxyphenyl precursors. For example, coupling reactions with triazole moieties under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) can facilitate ring formation .
- Step 2 : Optimize temperature and reaction time. Evidence suggests reflux (~100–120°C) for 12–24 hours maximizes conversion .
- Step 3 : Purify via column chromatography using gradients of ethyl acetate/hexane. Monitor by TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns on the triazole and phenyl rings. Predicted chemical shifts for chloro and methoxy groups align with analogs (e.g., δ 3.8–4.0 ppm for OCH) .
- X-ray crystallography : Employ SHELX programs for refinement. ORTEP-3 can visualize molecular geometry, particularly the dihedral angle between triazole and phenyl rings .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodology :
- Data normalization : Control for assay variables (e.g., cell lines, solvent/DMSO concentrations). For instance, triazole derivatives show variable IC values against Staphylococcus aureus depending on inoculum size .
- Structure-activity relationship (SAR) : Compare halogen substitutions. Chlorine at the 5-position enhances antimicrobial activity, while methoxy at the 2-position may reduce cytotoxicity .
Q. What experimental designs are recommended for probing the mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic assays : Use fluorogenic substrates to monitor enzyme activity (e.g., β-lactamase inhibition). Measure values under varying substrate concentrations .
- Molecular docking : Align with crystallographic data (e.g., PDB IDs) to predict binding modes. Focus on interactions between the triazole ring and catalytic residues .
Q. How can computational modeling guide the optimization of physicochemical properties like solubility and logP?
- Methodology :
- DFT calculations : Predict electron distribution to identify sites for functionalization (e.g., adding sulfonyl groups to enhance solubility) .
- QSAR models : Train models on analogs to correlate substituents with logP. For example, methoxy groups increase hydrophobicity, while chloro groups balance polarity .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodology :
- Reproducibility checks : Synthesize the compound using published protocols and compare results. For example, melting points may vary due to polymorphic forms .
- Advanced characterization : Use DSC (differential scanning calorimetry) to confirm thermal stability and detect impurities .
Q. What strategies validate the biological activity of this compound against known artifacts?
- Methodology :
- Counter-screening : Test against mutant strains (e.g., efflux pump-deficient bacteria) to rule out nonspecific effects .
- Metabolic stability assays : Use liver microsomes to assess degradation rates, ensuring observed activity is not due to metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
